molecular formula C7H8N2OS B1340022 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde CAS No. 623564-36-3

6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde

Cat. No.: B1340022
CAS No.: 623564-36-3
M. Wt: 168.22 g/mol
InChI Key: RKHPMFNLYOWIRY-UHFFFAOYSA-N
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Description

6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde (CAS 623564-36-3) is a heterocyclic compound with a molecular weight of 168.22 g/mol and the molecular formula C7H8N2OS . This compound serves as a versatile chemical building block for the synthesis of more complex heterocyclic structures, making it valuable in various research fields, including medicinal chemistry and drug discovery . Its unique structure, featuring both imidazole and thiazine rings along with a reactive aldehyde group, allows researchers to explore its potential biological activities. Studies on related thiazine and imidazole-containing derivatives have indicated potential antimicrobial and anticancer properties, suggesting this compound is a promising scaffold for developing new therapeutic agents . For instance, nitrogen- and sulfur-containing heterocycles similar to this compound are found in compounds investigated as antimicrobial and antiviral drugs, as well as antitumor agents . The aldehyde functional group is particularly useful for further chemical modifications, enabling reactions such as oxidation to a carboxylic acid or reduction to a primary alcohol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c10-4-6-3-8-7-5-11-2-1-9(6)7/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHPMFNLYOWIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=NC=C(N21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474324
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-36-3
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623564-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde typically involves the cyclocondensation of imidazole-2-thiones with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out in methanol at room temperature, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions at the imidazole or thiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carboxylic acid.

    Reduction: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-methanol.

    Substitution: Various substituted imidazo[2,1-c][1,4]thiazine derivatives depending on the nucleophile used.

Scientific Research Applications

6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde group and heterocyclic rings. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Imidazo[2,1-c][1,4]oxazine Derivatives

  • 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde (CAS 623564-42-1): Differs by replacing sulfur with oxygen in the thiazine/oxazine ring. Demonstrated applications in medicinal chemistry, including cytokinin-like activity and antimicrobial properties .

Imidazo-Thiazole Derivatives

  • 6-Chloro-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde :
    • Features a thiazole ring (five-membered) instead of thiazine (six-membered).
    • The chlorine substituent enhances electrophilicity, while the aldehyde group enables diverse chemical modifications .

Functional Group Variations

Carbaldehyde vs. Carboxylic Acid/Sulfonamide

  • This may enhance solubility but reduce membrane permeability .
  • 2-Bromo-N,N-dimethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide :
    • Sulfonamide and bromine substituents confer distinct pharmacological profiles, such as enzyme inhibition or receptor modulation .

Substituent Effects

  • Bromine Substitution :
    • In compounds like Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate (CAS 2060046-39-9), bromine enhances electrophilicity but increases hydrolysis susceptibility, requiring anhydrous handling .
  • Methyl/Phenyl Groups :
    • Methyl groups (e.g., in 3-methylimidazo-thiazoles) improve lipophilicity, aiding blood-brain barrier penetration. Phenyl substitutions (e.g., 3-phenyl-imidazo-oxazines) further modulate pharmacokinetics .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity
6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde C₇H₇N₂O₂ 167.15 Aldehyde Antimicrobial, Cytokinin-like
6-Chloro-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde C₇H₅ClN₂OS 216.65 Aldehyde, Chlorine Anticancer, Enzyme inhibition
2-Bromo-N,N-dimethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide C₈H₁₂BrN₃O₃S 310.17 Sulfonamide, Bromine CNS disorder treatment

Biological Activity

6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde is a heterocyclic compound characterized by its unique structural features, which include both imidazole and thiazine rings. Its molecular formula is C7H8N2OSC_7H_8N_2OS, and it has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's structure includes:

  • Molecular Weight : 168.22 g/mol
  • Functional Groups : Imidazole ring, thiazine ring, and aldehyde group

The chemical structure can be represented as follows:

InChI InChI 1S C7H8N2OS c10 4 6 3 8 7 5 11 2 1 9 6 7 h3 4H 1 2 5H2\text{InChI }\quad \text{InChI 1S C7H8N2OS c10 4 6 3 8 7 5 11 2 1 9 6 7 h3 4H 1 2 5H2}

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that thiazine derivatives possess significant antimicrobial activity. For instance:

  • Antibacterial Activity : The compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies indicated that modifications to the thiazine moiety enhance antibacterial potency.
PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Pseudomonas aeruginosaModerate

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Research indicates that derivatives of thiazines can inhibit cancer cell proliferation:

  • Mechanism : The interaction with cellular targets may lead to apoptosis in cancer cells.

Case Study : A study involving the treatment of human promyelocytic leukemia HL-60 cells showed that derivatives of this compound induced cytotoxic effects through reactive oxygen species (ROS) generation.

Anti-inflammatory Effects

Thiazine derivatives have been reported to exhibit anti-inflammatory properties. In animal models:

  • Inflammation Reduction : Compounds showed significant reduction in edema induced by inflammatory agents.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : Interaction with specific enzymes linked to inflammation and cancer pathways.
  • Receptor Modulation : Potential binding to various receptors influencing cellular signaling pathways.

Research Applications

This compound serves as a valuable building block in medicinal chemistry:

  • Synthesis of New Derivatives : Researchers are exploring various modifications to enhance biological activity.
  • Therapeutic Development : Ongoing studies aim to develop new therapeutic agents targeting specific diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde?

  • Methodological Answer : Synthesis optimization involves evaluating catalysts, solvents, and reaction temperatures. For example, palladium-catalyzed intramolecular C–H activation (as demonstrated in imidazo-benzodiazepine synthesis) can achieve yields >60% under inert conditions . Solvent polarity (e.g., dichloromethane vs. ethanol) significantly impacts reaction rates and byproduct formation. Systematic screening via factorial design (e.g., varying molar ratios of reagents) is recommended to identify optimal conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign chemical shifts to confirm the aldehyde proton (δ ~9.5–10.5 ppm) and fused bicyclic structure (e.g., imidazo-thiazine protons at δ 3.0–4.5 ppm) .
  • IR Spectroscopy : Validate the aldehyde carbonyl stretch (~1700 cm⁻¹) and absence of impurities like hydrazides (~1650 cm⁻¹ for C=O in carbohydrazides) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion [M+H]+ and fragmentation patterns .

Q. How should researchers assess the stability of this compound under storage conditions?

  • Methodological Answer : Stability studies should monitor degradation under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels. Accelerated stability testing (e.g., 40°C/75% RH for 1 month) combined with HPLC purity analysis (>97%) is advised. Degradation products (e.g., oxidation to carboxylic acid) can be identified via LC-MS .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives targeting biological activity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reactivity at the aldehyde group and fused ring system. Molecular docking with target proteins (e.g., enzymes in focal adhesion pathways) identifies substituents improving binding affinity. ICReDD’s reaction path search algorithms integrate computational and experimental data to prioritize derivatives .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. MS results)?

  • Methodological Answer : Contradictions may arise from impurities (e.g., 5-aminoimidazole-4-carboxamide in related compounds ). Cross-validate with orthogonal methods:

  • XRD for crystalline structure confirmation.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Elemental Analysis to verify C/H/N ratios .

Q. How can researchers establish structure-activity relationships (SAR) for imidazo-thiazine derivatives?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., methyl, nitro, or aryl groups at the 5-position) and test biological activity (e.g., enzyme inhibition). Compare IC₅₀ values and correlate with electronic (Hammett σ) or steric parameters. For example, electron-withdrawing groups on the thiazine ring enhance electrophilicity at the aldehyde, improving reactivity .

Q. What advanced analytical methods quantify trace impurities in this compound?

  • Methodological Answer : UPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) achieves baseline separation of impurities (e.g., hydrolyzed aldehyde to carboxylic acid). Quantify using external calibration curves (LOD <0.1%). For non-UV active impurities, charged aerosol detection (CAD) provides universal quantification .

Tables

Table 1 : Key Spectral Data for this compound

TechniqueKey Peaks/DataReference
1H NMR Aldehyde proton: δ 9.8 ppm; Imidazo-thiazine protons: δ 3.2–4.3 ppm (m)
13C NMR Aldehyde carbon: δ 192.5 ppm; C3 (imidazole): δ 145.2 ppm
IR C=O stretch: 1702 cm⁻¹; C-N (imidazole): 1590 cm⁻¹
ESI-MS [M+H]+ m/z = 195.1; Fragments: m/z 167 (loss of CO), 139 (ring cleavage)

Table 2 : Stability of this compound

ConditionDegradation ProductsPurity Retention (HPLC)Reference
25°C, 60% RH, 30dNone detected98.5%
40°C, 75% RH, 30dCarboxylic acid derivative (trace)95.2%

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